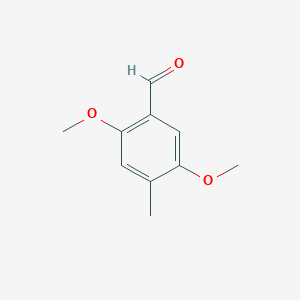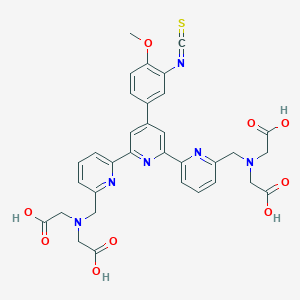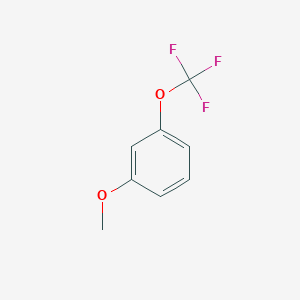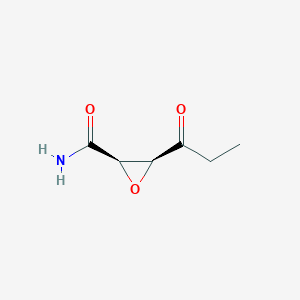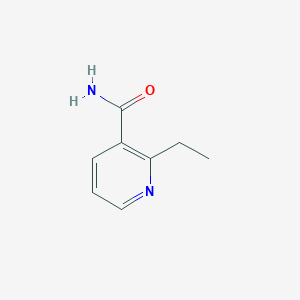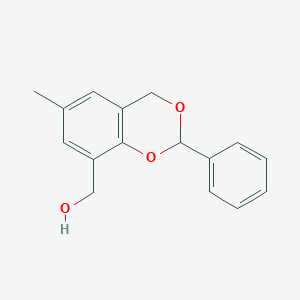
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, also known as MDBM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Effets Biochimiques Et Physiologiques
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, studies have suggested that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Orientations Futures
There are many potential future directions for research on (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be focused on understanding the exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could lead to the development of more targeted therapies for a variety of diseases. Finally, research could be focused on exploring the potential neuroprotective properties of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could have significant implications for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with paraformaldehyde and hydrochloric acid to yield (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol.
Propriétés
Numéro CAS |
159150-87-5 |
|---|---|
Nom du produit |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16-17H,9-10H2,1H3 |
Clé InChI |
XEBXYCIUFJFKOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Synonymes |
4H-1,3-Benzodioxin-8-methanol,6-methyl-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



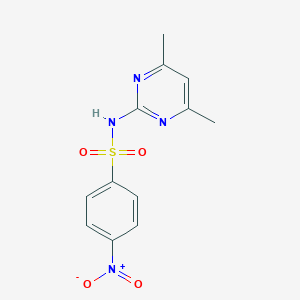
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
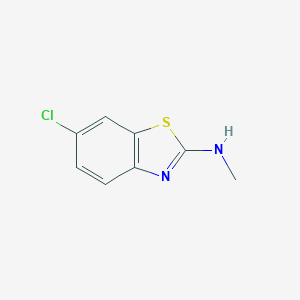
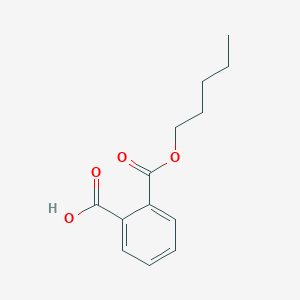
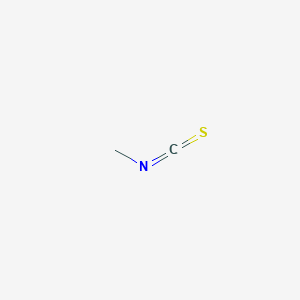
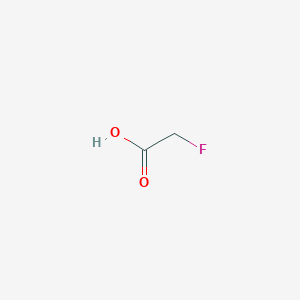
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
